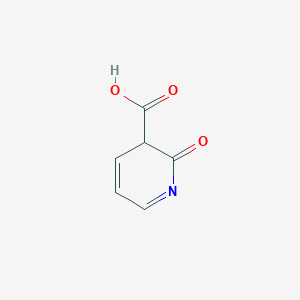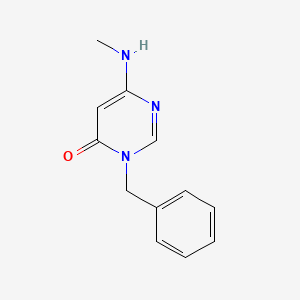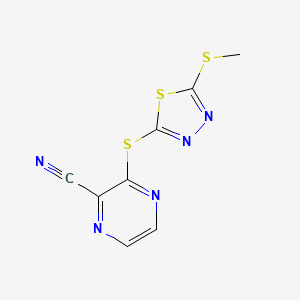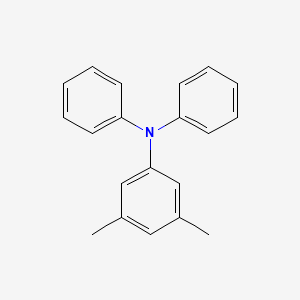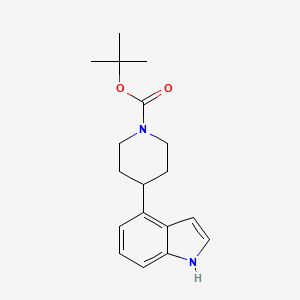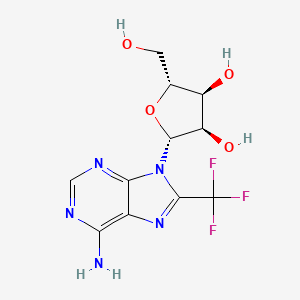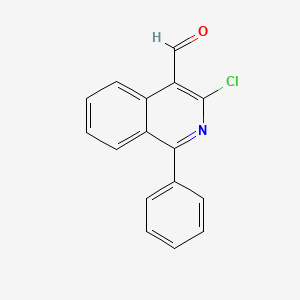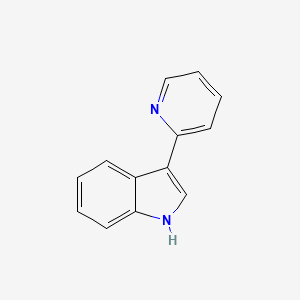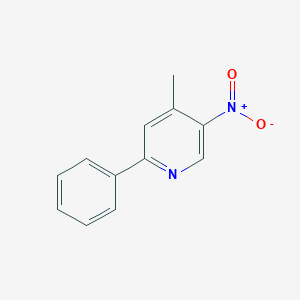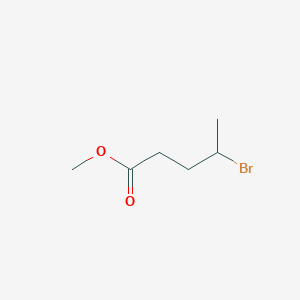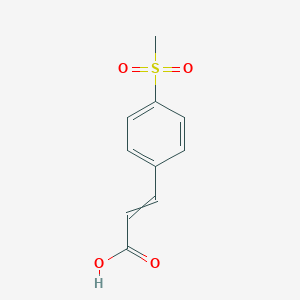
3-(4-(Methylsulfonyl)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methylsulfonyl)phenyl)acrylic acid is an organic compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Methylsulfonyl)phenyl)acrylic acid typically involves the reaction of 4-methanesulfonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Reagents: 4-methanesulfonylbenzaldehyde, malonic acid, and a base such as sodium ethoxide.
Conditions: The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(4-(Methylsulfonyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophiles like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: 3-(4-Methanesulfonyl-phenyl)-propionic acid.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-(4-(Methylsulfonyl)phenyl)acrylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)acrylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.
Pathways Involved: The compound can inhibit the production of prostaglandins by blocking the activity of COX enzymes, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Methanesulfonyl)phenyl)ethanone
- 4-(Methanesulfonyl)phenyl)propionic acid
Comparison:
- Uniqueness: 3-(4-(Methylsulfonyl)phenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and biological activity compared to its analogs.
- Applications: While similar compounds may also exhibit anti-inflammatory properties, the specific structure of this compound allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C10H10O4S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
3-(4-methylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12) |
Clave InChI |
UDUXYCSLRYYQNS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B8797905.png)
